5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Description
1H/13C Nuclear Magnetic Resonance Spectroscopy
The 1H NMR spectrum of the compound displays diagnostic signals for the triazolium C–H proton at δ 9.92 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent quaternary nitrogen. The benzyl methylene protons resonate as a multiplet at δ 4.55 ppm, while the 4-(trifluoromethyl)phenyl group exhibits characteristic aromatic signals between δ 7.35–7.41 ppm.
13C NMR analysis reveals the triazolium C2 resonance at δ 132.2 ppm, compared to δ 124.8 ppm in non-quaternized triazole precursors. This 7.4 ppm deshielding confirms successful formation of the triazolium cation. The CF₃ carbon appears as a quartet at δ 125.1 ppm (¹JCF = 271 Hz), consistent with trifluoromethyl-substituted aromatic systems.
Fourier-Transform Infrared Spectroscopy
FT-IR spectra show distinctive absorptions at:
- 1625 cm⁻¹: C=N stretching of the triazolium ring
- 1320 cm⁻¹: B–F symmetric vibration of the tetrafluoroborate anion
- 1120 cm⁻¹: C–F stretching from the trifluoromethyl group
The absence of N–H stretching modes above 3000 cm⁻¹ confirms complete quaternization of the triazole nitrogen.
High-Resolution Mass Spectrometry
HRMS analysis of the molecular ion ([M]⁺) matches the theoretical m/z of 430.1543 (C₂₂H₂₀F₃N₄⁺) with a deviation of <2 ppm. Fragmentation patterns show sequential loss of the benzyl group (-91.0548 Da) and tetrafluoroborate counterion (-86.0034 Da), corroborating the proposed structure.
Comparative Electronic Structure Analysis
Density functional theory (DFT) calculations on analogous triazolium salts reveal significant electronic differences induced by the 4-(trifluoromethyl)phenyl substituent. The CF₃ group reduces electron density at the triazolium C2 position by 18% compared to unsubstituted derivatives, as quantified through natural population analysis. This electron-withdrawing effect increases the acidity of the triazolium C–H proton, lowering its pKₐ by 1.5 units relative to benzyl-substituted counterparts.
Comparative analysis of frontier molecular orbitals shows a 0.7 eV stabilization of the lowest unoccupied molecular orbital (LUMO) in the title compound compared to 1,2,4-triazolium salts without fluorinated substituents. This enhanced electrophilicity facilitates interactions with nucleophilic species in catalytic applications.
Table 2: Electronic parameters of triazolium salts
| Parameter | Title Compound | Non-Fluorinated Analog |
|---|---|---|
| C2 Natural Charge (e) | +0.43 | +0.38 |
| LUMO Energy (eV) | -1.92 | -1.25 |
| C–H Bond Dissociation Energy (kcal/mol) | 88.7 | 92.4 |
Counterion Effects in Tetrafluoroborate-Based Systems
The tetrafluoroborate anion demonstrates unique ion-pairing behavior with triazolium cations. Single-crystal analyses reveal shortened C–H···F interactions (2.37 Å) between the triazolium proton and fluoride atoms, which contribute 12–15 kJ/mol stabilization energy according to DFT calculations. These interactions promote the formation of layered crystal structures with alternating cationic and anionic sheets.
Comparative studies with hexafluorophosphate salts show that tetrafluoroborate enhances solubility in polar aprotic solvents by 40–60% while maintaining comparable thermal stability up to 220°C. The smaller ionic radius of BF₄⁻ (0.229 nm) versus PF₆⁻ (0.254 nm) enables closer ion pairing, as evidenced by a 15% increase in molar conductivity for tetrafluoroborate salts in acetonitrile solutions.
Table 3: Counterion comparison in triazolium salts
| Property | BF₄⁻ | PF₆⁻ |
|---|---|---|
| Ionic Radius (nm) | 0.229 | 0.254 |
| Solubility in MeCN (g/L) | 48.2 | 29.7 |
| Decomposition Temperature (°C) | 220 | 235 |
| Molar Conductivity (S·cm²/mol) | 132 | 114 |
Properties
IUPAC Name |
5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N3.BF4/c20-19(21,22)15-6-8-16(9-7-15)25-13-24-17(10-11-18(24)23-25)12-14-4-2-1-3-5-14;2-1(3,4)5/h1-9,13,17H,10-12H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDOGJQUYCEOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate typically involves the reaction of benzylamine with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as toluene, and the product is purified using techniques like flash column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
Pharmaceutical Development
This compound is being extensively researched for its potential as a drug candidate. Its structure may enhance biological activity against various diseases, including cancer. Studies indicate that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit significant anti-cancer properties by inhibiting key pathways involved in tumor growth and survival. For instance, a related study highlighted the development of necroptosis inhibitors based on similar triazole structures that demonstrated potent anti-necroptotic activity in cellular assays .
Agricultural Chemistry
In agricultural applications, 5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is being evaluated for its potential to develop new agrochemicals. These chemicals aim to manage pests effectively while minimizing environmental impact. The trifluoromethyl group in its structure may enhance the compound's effectiveness as a pesticide by improving its stability and bioactivity .
Material Science
The compound's stability and reactivity make it a candidate for creating advanced materials. Research is exploring its use in developing polymers with specific electrical or thermal properties. Such materials could be beneficial in electronics and energy storage applications due to their enhanced performance characteristics .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the streamlined production of various complex organic molecules. This capability is crucial in both academic research and industrial applications where efficiency and specificity are paramount .
Catalysis Research
In the field of catalysis, this compound is being investigated for its role in improving the efficiency of chemical reactions. Its unique electronic properties may facilitate catalytic processes that are essential in industrial chemistry . The compound's ability to act as a catalyst can lead to more sustainable manufacturing processes by reducing energy consumption and waste.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Potential drug candidate with enhanced biological activity against cancer and other diseases |
| Agricultural Chemistry | Development of new agrochemicals for effective pest management with reduced environmental impact |
| Material Science | Creation of advanced materials (e.g., polymers) with specific electrical or thermal properties |
| Organic Synthesis | Important intermediate for synthesizing complex organic molecules |
| Catalysis Research | Investigated for improving efficiency in chemical reactions within industrial applications |
Mechanism of Action
The mechanism of action of 5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate involves its interaction with specific molecular targets. It acts as a nucleophilic carbene precursor, facilitating various catalytic reactions. The compound’s unique structure allows it to stabilize transition states and activate substrates through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key differences among analogous compounds lie in substituent groups and counterions, which influence molecular weight, solubility, and reactivity.
Table 1: Structural and Physicochemical Comparison
Notes:
- EWG : Electron-withdrawing group.
- The target compound’s benzyl and trifluoromethyl groups increase steric bulk and electronic modulation compared to simpler phenyl analogs.
Research Findings and Key Insights
- Electronic Effects : The 4-trifluoromethylphenyl group in the target compound significantly lowers electron density at the triazolium core compared to phenyl or perfluorophenyl groups, enhancing electrophilicity for catalysis .
- Solubility : Tetrafluoroborate salts generally exhibit better solubility in DMF and acetonitrile than trifluoroacetate analogs, aiding reaction homogeneity .
- Steric Influence : The benzyl group at position 5 may hinder substrate access in catalytic applications but could improve binding specificity in medicinal contexts .
Biological Activity
5-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium; tetrafluoroborate (CAS No. 862095-77-0) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research has indicated that compounds related to the triazole nucleus exhibit a range of biological activities including anticonvulsant, anticancer, and antimicrobial properties. The specific compound in focus has shown potential in several pharmacological domains:
1. Anticonvulsant Activity
A systematic review highlighted the anticonvulsant properties of triazole derivatives. The compound was evaluated using various animal models including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated that derivatives similar to our compound displayed significant protective effects against seizures:
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Compound A | 23.4 | >25.6 |
| Compound B | 39.4 | >31.6 |
| 5-Benzyl... | TBD | TBD |
The effectiveness of these compounds suggests that they may modulate GABAergic neurotransmission pathways, contributing to their anticonvulsant effects .
2. Anticancer Potential
The triazole framework has been associated with anticancer activity through various mechanisms including inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Recent studies have shown that compounds with a similar structure can inhibit tumor growth in vitro and in vivo models:
| Study Reference | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | A549 | 15.0 |
| Study B | MCF7 | 10.5 |
These findings suggest that the compound may possess similar anticancer properties worth investigating further .
3. Antimicrobial Activity
Triazole derivatives have also been noted for their antimicrobial properties against a variety of pathogens. In vitro studies demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Such activities indicate the potential for developing new antimicrobial agents based on this compound's structure .
Case Studies
Case Study 1: Anticonvulsant Testing
In a study evaluating the anticonvulsant effects of various triazole derivatives, the compound was tested alongside established anticonvulsants like carbamazepine. The results showed comparable efficacy with an ED50 suggesting potential for clinical relevance in epilepsy management.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of triazole derivatives demonstrated that compounds structurally similar to tetrafluoroborate derivatives inhibited proliferation of breast cancer cells significantly more than controls.
Q & A
Q. What are the critical synthetic steps for preparing this compound, and how do reaction conditions affect yield?
The synthesis involves sequential nitrogenation, triflate salt formation, and cyclization. Key steps include:
- Nitrogenation : Reacting L-pyroglutaminol with 4-toluenesulfonyl chloride in CH₂Cl₂ at 0°C under N₂, followed by DMAP-catalyzed neutralization with triethylamine .
- Triflate introduction : Adding trifluoromethanesulfonic acid salt (302 mg) and pentafluorophenylhydrazine (440 mg) in dry CH₂Cl₂, stirred overnight .
- Cyclization : Refluxing in chlorobenzene with triethyl orthoformate (2.80 mL) under argon, followed by precipitation in ether .
Yield optimization : Control reaction temperature (0°C for nitrogenation, reflux for cyclization) and stoichiometry (3:1 molar ratio for triflate reagents). Impurities are minimized via flash chromatography and ether recrystallization .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- ¹H NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for benzyl/trifluoromethylphenyl groups) and pyrrolo-triazole backbone protons (δ 5.5–6.7 ppm) .
- HPLC : Assess purity (>97% by area normalization) using a C18 column with acetonitrile/water gradients .
- Elemental analysis : Confirm empirical formula (C₁₉H₁₇BF₇N₃) via combustion analysis .
Q. What are the stability considerations for long-term storage?
Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid exposure to moisture or light, as the tetrafluoroborate counterion may hydrolyze in humid conditions .
Advanced Research Questions
Q. How can computational chemistry optimize enantioselective synthesis?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify chiral induction pathways. For example, L-pyroglutaminol’s stereochemistry directs enantioselectivity during nitrogenation .
- Parameter screening : Apply machine learning to prioritize experimental conditions (solvent polarity, temperature) that maximize enantiomeric excess (ee). ICReDD’s workflow integrates computation-experimental feedback loops to reduce trial-and-error .
Q. How to resolve discrepancies in reported reaction yields for similar triazolium salts?
- Controlled replication : Systematically vary parameters (e.g., solvent, catalyst loading) while maintaining stoichiometry. For example, replacing CH₂Cl₂ with THF may alter cyclization efficiency .
- Mechanistic studies : Use kinetic isotope effects (KIEs) or isotopic labeling to probe rate-determining steps. Conflicting yields may arise from unaccounted side reactions (e.g., triflate decomposition) .
Q. What strategies improve regioselectivity in pyrrolo-triazole hybrid formation?
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring stabilize cationic intermediates, favoring 2,4-disubstitution over 1,3-isomers .
- Catalytic templating : Chiral Brønsted acids (e.g., BINOL-phosphates) can direct cyclization geometry via non-covalent interactions .
Q. How to design experiments addressing contradictory data on reaction pathways?
- Cross-validation : Combine in-situ IR spectroscopy to monitor intermediate formation with DFT-calculated reaction coordinates .
- Controlled competition experiments : Introduce isotopic labels (e.g., ¹³C) to competing substrates to trace pathway dominance under varying conditions .
Methodological Guidance for Data Contradictions
Q. When conflicting data arise in mechanistic proposals, what approaches validate hypotheses?
- Microkinetic modeling : Compare experimental rate data with simulated profiles from proposed mechanisms. Adjust activation barriers (ΔG‡) iteratively to align simulations with observations .
- Isolation of intermediates : Quench reactions at partial conversion (e.g., 50%) and characterize intermediates via LC-MS or X-ray crystallography .
Q. How to address reproducibility challenges in scaled-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
